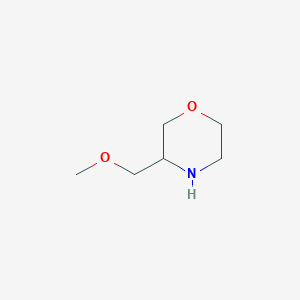

3-(Methoxymethyl)morpholine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H13NO2 |

|---|---|

Poids moléculaire |

131.17 g/mol |

Nom IUPAC |

3-(methoxymethyl)morpholine |

InChI |

InChI=1S/C6H13NO2/c1-8-4-6-5-9-3-2-7-6/h6-7H,2-5H2,1H3 |

Clé InChI |

JSKYPBXAHHTFRT-UHFFFAOYSA-N |

SMILES canonique |

COCC1COCCN1 |

Origine du produit |

United States |

Synthetic Methodologies for 3 Methoxymethyl Morpholine and Its Derivatives

Stereoselective Synthesis of Chiral 3-(Methoxymethyl)morpholine Enantiomers

The enantioselective synthesis of chiral morpholines is crucial for the development of new therapeutic agents. Asymmetric hydrogenation is a powerful tool for establishing stereocenters. For instance, 2-substituted dehydromorpholines can be hydrogenated using a bisphosphine-rhodium catalyst to yield a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. semanticscholar.orgrsc.org These chiral products can then serve as key intermediates for the synthesis of bioactive compounds. semanticscholar.orgrsc.org

Another approach involves the synthesis and characterization of chiral alkoxymethyl morpholine (B109124) analogs. nih.gov For example, (S)-2-(((6-chloropyridin-2-yl)oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine has been identified as a potent and selective dopamine D4 receptor antagonist. nih.gov The synthesis of such compounds often relies on the use of chiral starting materials or chiral catalysts to control the stereochemical outcome.

Organocatalysis has also emerged as a valuable method for the enantioselective synthesis of C2-functionalized, N-protected morpholines. nih.gov This methodology allows for the rapid preparation of functionalized morpholines with good to excellent enantiomeric excess (55–98% ee). nih.gov

Diastereoselective Routes to Substituted Morpholine Scaffolds Bearing Methoxymethyl Moieties

The diastereoselective synthesis of substituted morpholines allows for the precise control of the relative stereochemistry of multiple stereocenters within the morpholine ring. This is essential for exploring the structure-activity relationships of complex molecules.

Synthesis of cis-3,5-Disubstituted Morpholine Derivatives

A novel synthesis of cis-3,5-disubstituted morpholine derivatives has been developed. figshare.com Furthermore, a facile route to enantiomerically pure O-protected trans-3,5-bis(hydroxymethyl)morpholines has been established, which are promising candidates for C2-symmetric chiral reagents. nih.gov The key step in this synthesis is the coupling of a serinol derivative with 2,3-O-isopropylideneglycerol triflate or its equivalent. nih.gov This methodology has been extended to the synthesis of chiral trans-3-(benzyloxymethyl)-5-(tert-butyldiphenylsilyloxymethyl)morpholine, a potentially useful chiral building block. nih.gov

Strategies for C-Functionalized Morpholine Synthesis

The generation of C-functionalized morpholine derivatives is an area of active research. nih.govresearchgate.net A systematic chemical diversity (SCD) approach has been used to synthesize a collection of methyl-substituted morpholine acetic acid esters. nih.gov This strategy allows for the systematic variation of regiochemistry and stereochemistry, leading to a diverse set of C-substituted morpholines that can be used in fragment screening or as building blocks in medicinal chemistry. nih.gov

Electrophile-Induced Cyclization Strategies for Morpholine Ring Formation

Electrophile-induced cyclization is a powerful strategy for the construction of heterocyclic rings, including the morpholine scaffold. nih.govmit.edubeilstein-journals.orgorganic-chemistry.org This method involves the reaction of a molecule containing a nucleophile and a carbon-carbon multiple bond with an electrophile. The electrophile activates the multiple bond, which is then attacked by the internal nucleophile to form a cyclic product.

For the synthesis of morpholines, this typically involves the cyclization of an N-alkenyl amino alcohol. banglajol.info The use of an electrophile, such as bromine, can induce the cyclization of optically pure N-allyl-β-aminoalcohols to yield chiral morpholines. banglajol.info The reaction of various 2-alkyn-1-one O-methyl oximes with electrophiles like ICl, I2, Br2, or PhSeBr provides 3,5-disubstituted 4-halo(seleno)isoxazoles in good to excellent yields under mild conditions. organic-chemistry.org While this example leads to isoxazoles, the underlying principle of electrophile-induced cyclization is applicable to the formation of other heterocycles, including morpholines, by choosing the appropriate starting materials.

Table 1: Examples of Electrophile-Induced Cyclization for Heterocycle Synthesis This table is interactive. You can sort and filter the data.

| Starting Material | Electrophile | Product | Reference |

|---|---|---|---|

| N-allyl-β-aminoalcohols | Br2 | Chiral morpholines | banglajol.info |

| 2-Alkyn-1-one O-methyl oximes | ICl, I2, Br2, PhSeBr | 3,5-disubstituted 4-halo(seleno)isoxazoles | organic-chemistry.org |

| N-(2-Alkynyl)anilines | ICl | Substituted Quinolines | nih.gov |

Nucleophilic Displacement Reactions for Methoxymethyl Group Introduction

The methoxymethyl (MOM) group is a common protecting group for alcohols in organic synthesis and its introduction is a key step in the synthesis of this compound. wikipedia.orgnih.gov The MOM group is typically introduced via a nucleophilic displacement reaction.

The alcohol is treated with chloromethyl methyl ether and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane. wikipedia.org The base deprotonates the alcohol, forming an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of chloromethyl methyl ether, displacing the chloride ion and forming the MOM ether.

An alternative method for installing MOM groups involves the acid-catalyzed reaction of alcohols with dimethoxymethane. wikipedia.org Nucleophilic aromatic substitution can also be a relevant process in the synthesis of more complex derivatives, where a nucleophile displaces a leaving group on an aromatic ring. ntu.edu.sgmasterorganicchemistry.com

Chemical Reactivity and Mechanistic Investigations of 3 Methoxymethyl Morpholine

Oxidation and Reduction Pathways of the Morpholine (B109124) Ring System

The morpholine ring system, including its derivatives like 3-(methoxymethyl)morpholine, can undergo both oxidation and reduction reactions, targeting different sites within the molecule.

Oxidation: The nitrogen atom within the morpholine ring can be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide and various peracids. Additionally, the methoxymethyl group attached to the morpholine ring is susceptible to oxidation. Under appropriate conditions, this group can be oxidized to form aldehydes or carboxylic acids. smolecule.com In some cases, oxidative dimerization of related heterocyclic systems has been observed, leading to more complex molecular architectures. acs.org For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) leads to a novel oxidative dimerization product. acs.org

Reduction: Reduction of the morpholine ring system can also be achieved. For example, derivatives of morpholine can be reduced to the parent morpholine or other reduced forms using reducing agents like lithium aluminum hydride (LiAlH4). The specific products formed are dependent on the starting material and the reaction conditions employed.

A summary of common reagents for these transformations is provided in the table below.

| Reaction Type | Common Reagents | Potential Products |

| Oxidation | Hydrogen peroxide, Peracids | N-oxides, Aldehydes, Carboxylic acids |

| Reduction | Lithium aluminum hydride (LiAlH4) | Morpholine derivatives, Alcohols, Amines |

Nucleophilic Substitution Reactions at the Methoxymethyl Position

The methoxymethyl group at the 3-position of the morpholine ring can participate in nucleophilic substitution reactions, although the reactivity is influenced by the nature of the leaving group and the nucleophile.

In a study by D'hooghe et al., a related compound, cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, was synthesized and used as a substrate for nucleophilic displacement. acs.orgnih.gov The bromo atoms in this molecule were successfully displaced by nucleophiles such as methoxide (B1231860) and cyanide to yield the corresponding 3,5-di(methoxymethyl)morpholine and 3,5-di(cyanomethyl)morpholine derivatives, respectively. acs.orgnih.gov This demonstrates that a good leaving group, such as a bromide, on the methyl carbon of the methoxymethyl-like substituent is essential for successful nucleophilic substitution.

The nitrogen atom in the morpholine ring itself is nucleophilic and can participate in substitution reactions. smolecule.com For instance, the reaction of morpholine with 3-aryl-3-methyldioxetanes has been investigated to determine the SN2 reactivity at the dioxetane peroxide bond. lookchem.com

C-N Cross-Coupling Strategies for N-Functionalization of this compound Derivatives

Palladium-catalyzed C-N cross-coupling reactions are powerful methods for the N-functionalization of amines, including morpholine and its derivatives. acs.org These reactions typically involve the coupling of an amine with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a suitable ligand. acs.orgbeilstein-journals.org

The combination of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a bulky electron-rich phosphine (B1218219) ligand, like Xantphos, has proven effective for the N-arylation of a variety of amines, including morpholine. beilstein-journals.org The choice of base, such as Cs2CO3 or K3PO4, and solvent, like dioxane, is also crucial for the success of these coupling reactions. beilstein-journals.org

These methods have been applied to the synthesis of a wide range of N-aryl and N-heteroaryl morpholine derivatives, which are important scaffolds in medicinal chemistry and materials science. acs.org The scope of these reactions is broad, accommodating various substituted aryl halides and a diverse range of primary and secondary amines. acs.orgbeilstein-journals.org

Electrophilic Aromatic Substitution Reactions on Aryl-Linked Morpholine Derivatives

Aryl-linked morpholine derivatives can undergo electrophilic aromatic substitution reactions, where the morpholine ring influences the reactivity and regioselectivity of the substitution on the attached aromatic ring. The nitrogen atom of the morpholine ring can act as an activating group, directing incoming electrophiles to the ortho and para positions of the aromatic ring. sinica.edu.tw

However, the amino group of arylamines, including those with a morpholine substituent, can react with Lewis acids used in Friedel-Crafts reactions, leading to deactivation of the ring. To circumvent this, the amino group is often protected, for instance, by conversion to an amide, before carrying out the electrophilic substitution. libretexts.org

In some cases, the aromatic ring can be activated towards nucleophilic aromatic substitution by coordination to a strongly oxidizing metal center. For example, an osmium(IV) anilido complex has been shown to undergo nucleophilic aromatic substitution of hydrogen at the para position of the anilido ligand. washington.edu This "umpolung" of reactivity is attributed to the electronic effect of the metal center. washington.edu

Rearrangement Reactions and Ring Expansion/Contraction of the this compound Scaffold

The morpholine scaffold, while generally stable, can participate in rearrangement reactions under specific conditions, leading to ring expansion or contraction. These transformations are often driven by the formation of more stable intermediates or products.

While specific examples for the this compound scaffold are not prevalent in the searched literature, related heterocyclic systems undergo various rearrangements. For instance, the Prins reaction, involving the condensation of a homoallylic alcohol with a carbonyl compound, can lead to the formation of tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings, which can be considered a type of scaffold rearrangement. mdpi.com Pinacol-type rearrangements have also been observed in cascade reactions of carbohydrate-derived homoallylic alcohols. mdpi.com

Ring-opening of oxetan-3-one derivatives with subsequent rearrangement has been used to synthesize isoxazoles and other heterocycles like morpholines and thiomorpholines. acs.org Additionally, the reaction of activated aziridines and azetidines with haloalcohols can lead to the formation of morpholines and their homologues through a ring-opening/ring-closing sequence. researchgate.net

Mannich Reaction Applications in Morpholine Derivatization

The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen (like a ketone, aldehyde, or other C-H acid). numberanalytics.comchemistrysteps.com This reaction is a powerful tool for introducing an aminomethyl group into a molecule and has been applied to the derivatization of morpholine.

In the context of morpholine, it can act as the amine component in the Mannich reaction. numberanalytics.com The reaction proceeds through the formation of an iminium ion from morpholine and formaldehyde, which is then attacked by a nucleophile, such as an enol or enolate. chemistrysteps.com This results in the formation of a β-amino carbonyl compound, known as a Mannich base. numberanalytics.com

Asymmetric Mannich reactions have been developed to synthesize chiral molecules with high enantiomeric excess. For example, the synthesis of the fungicide fenpropimorph (B1672530) involves a highly stereocontrolled asymmetric Mannich reaction where a chiral enamine reacts with a morpholine-derived iminium salt. researchgate.net The Petasis-Borono Mannich reaction, a variation that uses boronic acids as the nucleophile, has also been employed with morpholine to synthesize alkylaminophenols. mdpi.com

Palladium-Catalyzed Aminocarbonylation Involving Morpholine Moieties

Palladium-catalyzed aminocarbonylation is a versatile method for the synthesis of amides from aryl or vinyl halides or triflates, carbon monoxide, and an amine. acs.orgnih.gov Morpholine is frequently used as the amine nucleophile in these reactions to produce morpholine-containing carboxamides. mdpi.comresearchgate.netnih.gov

The reaction typically employs a palladium catalyst, such as Pd(OAc)2, in combination with a phosphine ligand, like Xantphos, under a carbon monoxide atmosphere. acs.orgnih.gov The choice of solvent and base can significantly influence the reaction's efficiency and selectivity. nih.govmdpi.com For example, studies have explored the use of bio-derived solvents like alkyl levulinates and 2-methyltetrahydrofuran (B130290) as green alternatives to traditional solvents. nih.govnih.gov

This methodology has been successfully applied to a wide range of substrates, including various substituted iodobenzenes and iodo-heteroarenes, demonstrating its broad applicability for the synthesis of diverse morpholine amides. mdpi.comnih.gov In some cases, double carbonylation can occur, leading to the formation of α-ketoamides. mdpi.com

The table below summarizes key findings from studies on palladium-catalyzed aminocarbonylation with morpholine.

| Catalyst System | Substrates | Key Findings | Reference(s) |

| Pd(OAc)2 / Xantphos | Iodobenzene, Morpholine | High conversion and selectivity to the carboxamide in bio-derived solvents. | nih.gov |

| SILP-Pd | 6-iodoimidazo[1,2-a]pyridine, Morpholine | Recyclable catalyst, selectivity influenced by pressure and solvent. | mdpi.com |

| Pd catalyst / Xantphos | Lactam-derived triflates, Morpholine | Efficient synthesis of morpholine Weinreb amides at room temperature. | acs.org |

Advanced Spectroscopic and Structural Characterization of 3 Methoxymethyl Morpholine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 3-(Methoxymethyl)morpholine, ¹H and ¹³C NMR spectra would reveal characteristic signals corresponding to the morpholine (B109124) ring and the methoxymethyl substituent. While specific, experimentally-derived spectra for this exact compound are not widely published, the expected chemical shifts can be predicted based on the known structure and data from related morpholine derivatives, such as 4-(benzenesulfonyl)-morpholine. scielo.org.mx

Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the methoxymethyl group. The morpholine ring protons typically appear as complex multiplets due to spin-spin coupling.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| O-CH ₂-C (Morpholine Ring) | 3.6 - 4.0 | Multiplet |

| N-CH ₂-C (Morpholine Ring) | 2.7 - 3.1 | Multiplet |

| C-CH -C (Morpholine Ring) | 3.0 - 3.4 | Multiplet |

| NH (Morpholine Ring) | 1.5 - 2.5 | Broad Singlet |

| CH ₂-O-CH₃ (Side Chain) | 3.4 - 3.6 | Multiplet |

| O-CH ₃ (Side Chain) | 3.3 - 3.4 | Singlet |

Expected ¹³C NMR Signals: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C H₂-O-CH₃ (Side Chain) | 75 - 78 |

| O-C H₂-C (Morpholine Ring) | 65 - 70 |

| O-C H₃ (Side Chain) | 58 - 60 |

| C-C H-C (Morpholine Ring) | 50 - 55 |

| N-C H₂-C (Morpholine Ring) | 45 - 50 |

Advanced Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. acdlabs.com Techniques such as electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are routinely used for the analysis of morpholine derivatives. tiho-hannover.de

The molecular formula of this compound is C₆H₁₃NO₂, giving it a monoisotopic mass of approximately 131.09 Da. Upon ionization in a mass spectrometer, the molecular ion (M⁺) can undergo fragmentation, breaking at its weakest bonds. tutorchase.com The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Predicted Fragmentation Pattern: The fragmentation of this compound is expected to involve the cleavage of the methoxymethyl side chain and the opening of the morpholine ring. tutorchase.comresearchgate.net

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₁₀NO]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) |

| 86 | [C₄H₈NO]⁺ | Loss of methoxymethyl group (•CH₂OCH₃) |

| 71 | [C₄H₉N]⁺ | Ring cleavage fragment |

| 45 | [CH₅O]⁺ or [C₂H₅O]⁺ | Methoxymethyl fragment ([CH₂OH₂]⁺) or ethoxy fragment |

High-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments with high accuracy, distinguishing between ions with the same nominal mass. researchgate.net

Fourier-Transform Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. ksu.edu.sa These two methods are complementary; FT-IR spectroscopy is more sensitive to polar bonds with strong dipoles (e.g., N-H, C-O), while Raman spectroscopy is better for analyzing non-polar, polarizable bonds (e.g., C-C, C-H). triprinceton.org

The vibrational spectra of this compound would be characterized by absorption bands corresponding to its key functional groups: the secondary amine, the ether linkages, and the alkane backbone. scielo.org.mx

Characteristic Vibrational Frequencies:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

| N-H Stretch | Secondary Amine | 3300 - 3500 | FT-IR |

| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 3000 | FT-IR & Raman |

| C-H Bend/Scissor | Alkane (CH₂) | 1450 - 1480 | FT-IR & Raman scielo.org.mx |

| C-O-C Stretch (Asymmetric) | Ether (Ring and Side Chain) | 1070 - 1150 | FT-IR |

| C-N Stretch | Amine | 1020 - 1250 | FT-IR & Raman |

Analysis of the "fingerprint region" (below 1500 cm⁻¹) provides a complex and unique pattern that can be used to confirm the identity of the compound by comparison with a reference spectrum.

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to Derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the precise positions of atoms, bond lengths, bond angles, and torsional angles. wikipedia.orgmdpi.com

While a crystal structure for this compound itself is not publicly documented, this technique is invaluable for its crystalline derivatives, such as salts (e.g., hydrochloride) or metal complexes. jhu.edursc.org An X-ray crystallographic analysis of a suitable derivative would unambiguously establish:

Conformation of the Morpholine Ring: It would confirm whether the six-membered ring adopts a stable 'chair' conformation, which is typical for morpholines, or a 'boat' or 'twist-boat' conformation.

Stereochemistry: For chiral derivatives, it would determine the absolute configuration of stereocenters.

Intermolecular Interactions: It would reveal details of hydrogen bonding (e.g., involving the N-H group) and other non-covalent interactions that define the crystal packing.

Illustrative Data from X-ray Crystallography:

| Parameter | Type of Information Obtained |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-O, C-N, C-C). |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-O-C, C-N-C). |

| Torsional Angles (°) | Defines the conformation around specific bonds. |

Such data is fundamental for understanding structure-property relationships and is often used as a benchmark for validating computational models. scielo.org.mxscielo.org.mx

Computational Chemistry and Theoretical Studies on 3 Methoxymethyl Morpholine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and post-Hartree-Fock methods are employed to solve the Schrödinger equation, providing insights into molecular orbitals, charge distribution, and reactivity indices. mpg.descirp.orgaps.org

Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock approximates the many-electron wavefunction as a single Slater determinant. mpg.dentnu.no It calculates the molecular orbitals by treating each electron in the average field of all other electrons. While computationally efficient, HF neglects electron correlation, which is the interaction between individual electrons. numberanalytics.com

Post-Hartree-Fock Methods: To improve upon the HF approximation, post-Hartree-Fock methods incorporate electron correlation. numberanalytics.com Techniques like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide more accurate energy and property predictions, albeit at a higher computational cost. numberanalytics.comspeakerdeck.com These methods are often considered the "gold standard" for accuracy in quantum chemistry. speakerdeck.com

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. aps.orgntnu.noufv.br Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. ufv.br The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional, with hybrid functionals like B3LYP being widely used. mpg.deresearchgate.net

For 3-(Methoxymethyl)morpholine, these calculations can determine key electronic properties that dictate its reactivity. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Hartree-Fock (HF/6-31G*) | DFT (B3LYP/6-311G(d,p)) | Description |

|---|---|---|---|

| HOMO Energy | -9.5 eV | -6.8 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | +2.1 eV | +0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 11.6 eV | 7.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | 1.9 D | Measure of the overall polarity of the molecule. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the morpholine (B109124) ring and the rotatable bond of the methoxymethyl side chain mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. auremn.org.br

This is achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. pythoninchemistry.orgnsf.gov For this compound, a two-dimensional PES could be constructed by systematically varying the key dihedral angles, such as the puckering of the morpholine ring and the rotation around the C-C bond of the side chain. rsc.org Calculations are performed at each point on this grid to find the corresponding energy. The minima on the PES correspond to stable conformers, while the saddle points between them represent the transition states for interconversion. pythoninchemistry.org This analysis reveals the relative populations of different conformers at a given temperature and the energy barriers between them.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes. nih.gov For this compound, MD simulations are invaluable for understanding its behavior in a condensed phase, such as in a solvent like water or acetone. nih.gov

By simulating the molecule surrounded by explicit solvent molecules, one can study how the solvent affects its conformation and behavior. ox.ac.ukresearchgate.net Key analyses include:

Solvation Shell Structure: Examining the radial distribution functions between atoms of this compound and solvent molecules to understand how the solvent organizes around the solute.

Hydrogen Bonding: Quantifying the number and lifetime of hydrogen bonds formed between the morpholine's nitrogen and oxygen atoms and protic solvent molecules.

Intermolecular Interactions: Calculating the cohesive energy density and binding energies between molecules of this compound to understand its bulk properties and interactions in a pure liquid state. mdpi.comrsc.org

These simulations provide insights that are crucial for predicting solubility, miscibility, and how the molecule will interact with other molecules in a complex environment. nih.gov

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. For any reaction to occur, the reactants must pass through a high-energy transition state (TS). mit.edu Locating the structure and energy of this TS is key to understanding the reaction's kinetics and mechanism. sumitomo-chem.co.jpims.ac.jp

For this compound, a potential reaction of interest could be its N-alkylation. Theoretical methods can be used to model this reaction. The process involves:

Optimizing the geometries of the reactants (this compound and an alkylating agent) and the final product.

Using a transition state search algorithm, such as the Nudged Elastic Band (NEB) method, to find the minimum energy pathway connecting reactants and products. ims.ac.jp

Precisely locating the saddle point on this pathway, which corresponds to the transition state structure.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

This modeling can reveal whether the reaction proceeds through a concerted mechanism or involves intermediates and can predict how substitutions on the morpholine ring or the reactant would affect the activation barrier. sumitomo-chem.co.jp

In Silico Prediction of Spectroscopic Properties

Quantum chemical methods can predict various spectroscopic properties, which can be used to interpret experimental data or to identify unknown compounds. For this compound, key predictable spectra include:

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often paired with DFT or MP2 levels of theory. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C), theoretical chemical shifts can be predicted and compared with experimental spectra to confirm the structure and assign peaks. nih.gov

Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic positions. The resulting theoretical IR spectrum shows characteristic peaks for functional groups, such as C-O-C stretches, C-N stretches, and N-H bends (if protonated), which helps in structural characterization.

Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Shifts for this compound

| Carbon Atom | Calculated Shift (ppm) (DFT/GIAO) | Experimental Shift (ppm) | Assignment |

|---|---|---|---|

| C2 | 68.1 | 67.5 | Morpholine ring carbon adjacent to oxygen |

| C3 | 55.2 | 54.8 | Chiral carbon with methoxymethyl substituent |

| C5 | 67.9 | 67.3 | Morpholine ring carbon adjacent to oxygen |

| C6 | 46.5 | 45.9 | Morpholine ring carbon adjacent to nitrogen |

| C7 (CH₂) | 74.3 | 73.8 | Methylene carbon of the side chain |

| C8 (CH₃) | 59.7 | 59.1 | Methyl carbon of the side chain |

Chemoinformatics and QSAR Approaches for Structure-Reactivity Relationships

Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties. mdpi.com

For this compound and its analogues, a QSAR study would involve several steps:

Data Set Generation: A series of related morpholine derivatives would be synthesized, and their biological activity (e.g., IC₅₀ value against a specific enzyme) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can range from simple properties like molecular weight and LogP chemscene.comambeed.com to more complex quantum-chemically derived values like HOMO/LUMO energies or surface charges.

Model Building: Statistical or machine learning methods (e.g., multiple linear regression, k-Nearest Neighbors, Support Vector Machines) are used to create a mathematical equation that links the descriptors to the observed activity. mdpi.com

Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to chance correlation.

A successful QSAR model can predict the activity of new, unsynthesized morpholine derivatives, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijnc.irclinicsearchonline.org This method is central to structure-based drug design.

If this compound were being investigated as a potential ligand for a protein target, a molecular docking study would be performed to understand its binding mode and affinity. The process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (this compound) and the protein receptor. clinicsearchonline.org

Docking Simulation: Using a docking program (e.g., AutoDock), the ligand is placed into the receptor's binding site. The program then explores various possible conformations and orientations of the ligand, scoring each one based on a scoring function that estimates the binding affinity. clinicsearchonline.org

Analysis: The results are analyzed to identify the most likely binding pose. This includes examining the binding energy (a lower value indicates stronger binding) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the binding pocket. nih.govnih.gov

This information is critical for understanding the structural basis of the ligand's activity and for suggesting chemical modifications to improve its binding affinity and selectivity. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -7.2 | Estimated free energy of binding; a more negative value suggests a stronger interaction. |

| Hydrogen Bonds | 2 | The morpholine nitrogen acts as a hydrogen bond acceptor with the backbone NH of Valine 80. The morpholine oxygen forms a hydrogen bond with a Lysine 33 side chain. |

| Hydrophobic Interactions | Methoxymethyl group | The methoxymethyl side chain fits into a hydrophobic pocket formed by Leucine 130 and Isoleucine 144. |

Applications of 3 Methoxymethyl Morpholine in Complex Organic Synthesis and Research

Building Block for Heterocyclic Scaffolds in Medicinal Chemistry Research

The morpholine (B109124) ring is a significant heterocyclic scaffold found in many pharmacologically active compounds. sigmaaldrich.com The incorporation of a methoxymethyl group at the 3-position of the morpholine ring, as seen in 3-(methoxymethyl)morpholine, provides a valuable building block for creating diverse and complex heterocyclic structures with potential therapeutic applications. sigmaaldrich.com The presence of both the morpholine and methoxymethyl functionalities can influence the biological activity and chemical reactivity of the resulting molecules. smolecule.com

Quinoline-Based Morpholine-1,2,3-Triazole Hybrid Synthesis

Recent research has focused on the synthesis of quinoline-based morpholine-1,2,3-triazole hybrids, which have shown potential as anticancer and anti-HIV agents. asianpubs.orgmdpi.com In one study, a series of 1-aryl-1,2,3-triazoles-4-methoxymethyl-3-quinoline-2-morpholine hybrids were synthesized using a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction. asianpubs.org This "click chemistry" approach efficiently joins a 2-morpholinoquinoline-3-methyl propargyl ether with various aryl azides to produce the target hybrid molecules in good yields. asianpubs.org

The synthesized quinoline-morpholine coupled 1,2,3-triazole hybrids have been evaluated for their in vitro anticancer activity against human breast cancer cell lines. asianpubs.orgresearchgate.net Some of these compounds have demonstrated significant cytotoxic effects, with certain derivatives showing potent activity against cell lines like MCF-7. researchgate.net The structural design of these hybrids, incorporating the this compound moiety, is a key strategy in developing new potential therapeutic agents. nih.gov

Pyrido[3,2-d]pyrimidine (B1256433) Series Integration

The this compound framework has been integrated into the pyrido[3,2-d]pyrimidine scaffold, a class of compounds known to be potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). mdpi.com In the synthesis of these inhibitors, the morpholine moiety is introduced at the C-4 position of the pyridopyrimidine core. Further modifications, including the introduction of a methoxymethyl group, can be explored to optimize the biological activity. For instance, a 7-((5-(methoxymethyl)isoxazol-3-yl)methyl) substituent has been incorporated into the pyrido[3,2-d]pyrimidine structure. mdpi.com

The strategic placement of the morpholine and its derivatives on the pyridopyrimidine ring system is crucial for achieving dual inhibition of PI3K and mTOR. mdpi.com The 2-(3-hydroxyphenyl) and C-4-morpholine groups are considered important pharmacophoric substituents that contribute to this dual inhibitory potency. mdpi.com

Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.org this compound, in its chiral forms, can function as a chiral auxiliary or ligand in various asymmetric catalytic reactions. The stereogenic center at the 3-position of the morpholine ring allows it to control the stereochemical outcome of a reaction. smolecule.com

The use of chiral morpholine derivatives as ligands in asymmetric catalysis has been explored in reactions such as the enantioselective addition of dialkylzincs to aldehydes. acs.org The unique structure of these ligands, including those with a methoxymethyl substituent, can interact with metal catalysts to influence the stereoselectivity of the reaction. smolecule.com For example, the zwitterionic aza-Claisen rearrangement using homochiral N-allyl-2-(methoxymethyl)pyrrolidine as a chiral auxiliary has been shown to produce α-fluoroamides with very high diastereoselectivities. beilstein-journals.org This highlights the potential of similar methoxymethyl-substituted chiral heterocycles, like this compound, in asymmetric synthesis. The development of catalytic asymmetric methods for the synthesis of 3-substituted morpholines is an active area of research. nih.gov

Intermediate in the Synthesis of Biologically Relevant Molecules

Due to its functional groups and structural features, this compound serves as a valuable intermediate in the synthesis of more complex and biologically relevant molecules. smolecule.com The morpholine ring itself is a key component in many drugs, exhibiting a wide range of pharmacological activities. researchgate.net The methoxymethyl group can be further modified or can influence the properties of the final compound, such as metabolic stability.

For instance, morpholine derivatives are used in the development of drugs targeting the central nervous system and in anticancer agents. smolecule.comsmolecule.com The synthesis of these complex molecules often involves multiple steps where a building block like this compound can be introduced and subsequently elaborated. The versatility of this intermediate allows for the creation of a diverse library of compounds for screening and drug discovery.

Development of Novel Reagents and Synthons Based on the this compound Framework

The this compound scaffold can be used to develop novel reagents and synthons for organic synthesis. lifechemicals.com A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. The unique combination of the morpholine ring and the methoxymethyl group can be exploited to create reagents with specific reactivity and selectivity.

For example, derivatives of this compound could be functionalized to create novel ligands for catalysis or to introduce the morpholine motif into larger molecules. researchgate.net The development of new reagents often focuses on improving the efficiency and selectivity of chemical reactions. The structural features of this compound make it an attractive starting point for the design of such novel chemical tools. bclab.eu

Strategy for the Construction of Fused and Bridged Ring Systems

The principles of using heterocyclic building blocks in the construction of more complex architectures can be extended to the synthesis of fused and bridged ring systems. smolecule.comgoogle.com While direct examples of this compound in the construction of such systems are not explicitly detailed in the provided context, the general strategies employed for other morpholine derivatives can be considered applicable.

For instance, tandem reactions and intramolecular cyclizations are common methods for building fused ring systems. nih.govorganic-chemistry.org The functional groups on this compound could be manipulated to participate in such cyclization reactions, leading to the formation of novel polycyclic structures. The construction of these complex molecular frameworks is a key area of research in organic synthesis, with applications in natural product synthesis and materials science. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Next-Generation Synthetic Methodologies for Enhanced Stereocontrol

The precise control of stereochemistry is a paramount challenge in the synthesis of complex molecules like 3-(methoxymethyl)morpholine and its analogs. nih.gov Future efforts will likely focus on developing more sophisticated and efficient synthetic routes that offer superior stereocontrol. One promising area is the use of visible light-mediated photocatalyzed epimerization, which allows for the conversion of more easily synthesized but less stable stereoisomers of morpholines and piperazines into their more stable counterparts. nih.gov This method, which operates through a reversible hydrogen atom transfer (HAT) pathway, presents a powerful tool for editing the stereochemical configuration of these important nitrogen heterocycles. nih.gov

Furthermore, the development of stereodivergent synthetic strategies is gaining traction. For instance, the copper-catalyzed borylative cyclization of racemic β-oxo acid derivatives can produce highly functionalized cyclopentanols with four contiguous stereogenic centers, demonstrating that productive catalysis can outpace substrate racemization. nih.gov The application of such principles to morpholine (B109124) synthesis could lead to the creation of a diverse array of stereochemically complex building blocks. acs.orgnih.gov Additionally, enantioselective synthesis methods, such as those employing enzyme-catalyzed resolutions, are crucial for producing single-enantiomer morpholine derivatives, which is often essential for their biological activity. nih.gov The synthesis of substituted morpholines through the S(N)2-type ring opening of activated aziridines and azetidines with haloalcohols also provides a highly regio- and stereoselective route to nonracemic products. researchgate.net

Integration with Automated Synthesis and Flow Chemistry Techniques

The integration of automated synthesis and flow chemistry is set to revolutionize the production of morpholine derivatives, including this compound. chemrxiv.org Flow chemistry offers significant advantages over traditional batch processes, such as enhanced safety, higher reproducibility, and reduced energy consumption. sci-hub.se These techniques are particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or requiring precise temperature control. nih.gov

A notable application is the continuous flow synthesis of morpholines and related heterocycles using silicon amine protocol (SLAP) reagents and Lewis acid-facilitated photoredox catalysis. acs.orgorganic-chemistry.org This approach enables the scalable production of substituted morpholines from simple starting materials. acs.orgorganic-chemistry.org Automated optimization systems in flow reactors are also becoming increasingly important for rapidly identifying ideal manufacturing conditions, saving time and resources. chemrxiv.org By dynamically adjusting process parameters, these systems can generate data-rich results that provide deep insights into reaction kinetics and selectivity. chemrxiv.org The use of superheated flow chemistry has also shown promise in significantly accelerating reaction times and increasing productivity for various organic syntheses, including those involving morpholine. nih.gov

Exploration of Advanced Materials and Nanotechnology Applications for Morpholine Derivatives

The unique properties of the morpholine ring make its derivatives, including this compound, attractive candidates for applications in advanced materials and nanotechnology. e3s-conferences.orgresearchgate.net Morpholine derivatives are being investigated for their potential as corrosion inhibitors, forming protective films on metal surfaces. researchgate.netnih.govacs.orgbiosynce.com The development of morpholine-functionalized carbon dots represents a significant step forward in this area, with applications in bioimaging. acs.org These fluorescent probes can be used for highly selective lysosomal imaging in living cells, which is crucial for understanding cellular dysfunctions related to various diseases. acs.org

The polymer and materials science sectors also present promising opportunities for morpholine derivatives. e3s-conferences.org Their use as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins can lead to advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org Furthermore, morpholine stabilized on nano silica (B1680970) sulfuric acid has been shown to be a reusable catalyst for the synthesis of important barbituric acid derivatives, highlighting the potential for creating novel, efficient, and environmentally friendly catalytic systems. researchgate.net The progress in nanotechnology will likely enable further exploration of the unique properties of morpholine-based materials at the nanoscale, opening up new frontiers in biomedical research and beyond. researchgate.net

Deeper Insight into Stereochemical Control in Complex Reactions

Achieving a profound understanding of the factors that govern stereochemical outcomes in complex reactions is a central theme in modern organic chemistry. nih.gov For morpholine derivatives, this is particularly relevant due to the significant impact of stereochemistry on their biological activity. nih.gov The Stork enamine reaction, which utilizes morpholine as a protecting group, is a classic example where the amine component plays a crucial role in controlling the stereochemistry and regioselectivity of carbon-carbon bond formation. fiveable.me

Recent studies have focused on elucidating the mechanisms behind stereocontrol. For example, visible light-mediated epimerization of morpholines has been shown to proceed via a thiyl radical-mediated HAT pathway, with the distribution of diastereomers correlating well with their relative energies calculated by density functional theory (DFT). nih.gov In other systems, such as the iridium-catalyzed asymmetric allylic alkylation, morpholine ketene (B1206846) aminals act as surrogates for amide enolates, leading to the formation of γ,δ-unsaturated β-substituted morpholine amides with high enantiomeric excess. researchgate.net Understanding these intricate mechanistic details is key to designing more selective and efficient synthetic methods.

Synergistic Approaches Combining Experimental and Computational Methods

The synergy between experimental and computational chemistry is becoming an indispensable tool for advancing the synthesis and understanding of morpholine derivatives. researchgate.netdntb.gov.uaopenmedicinalchemistryjournal.com Computational methods, particularly Density Functional Theory (DFT), are widely used to explore the quantum corrosion field, providing insights into the reactivity and mechanistic details of morpholine-based corrosion inhibitors. nih.govacs.org These theoretical calculations can predict the effectiveness of different inhibitors and explain experimental observations, such as the higher inhibitory activity of a bromine-substituted derivative compared to its unsubstituted counterpart. nih.govacs.org

In drug discovery, computational tools are used to design novel benzimidazole (B57391) derivatives fused with morpholine and Schiff bases and to predict their antimicrobial efficacy and drug-likeness properties before synthesis. openmedicinalchemistryjournal.com This approach helps to prioritize synthetic targets and streamline the drug development process. The combination of Diversity-Oriented Synthesis (DOS) with chemoinformatic analysis allows for the systematic exploration of the chemical space of morpholine peptidomimetics, leading to the generation of structurally diverse and sp3-rich compound libraries for screening against biological targets. frontiersin.org This integrated approach, where experimental results inform and validate computational models, and vice versa, is crucial for accelerating the discovery and development of new molecules with desired properties. researchgate.netdntb.gov.ua

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Methoxymethyl)morpholine, and how can reaction efficiency be improved?

- Methodology : Begin with reductive amination or nucleophilic substitution strategies, as morpholine derivatives are often synthesized via these pathways . For example, substituting a methoxymethyl group onto a morpholine scaffold may involve coupling reactions with methoxymethyl halides. Optimize solvent polarity (e.g., THF or DCM) and temperature (room temperature to 60°C) to enhance yields. Low yields (e.g., 15% in similar morpholine syntheses ) can be addressed by using catalysts like Pd or Cu for cross-coupling steps. Monitor reaction progress via TLC or LC-MS.

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodology : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification. Validate purity using HPLC (C18 column, UV detection at 254 nm) and compare retention times to standards. Certificates of Analysis (COA) should report >95% purity, as seen in morpholine derivative quality control protocols . For hygroscopic samples, store under inert gas (argon) at RT in moisture-free environments .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use - and -NMR to confirm structure. Key signals include:

- -NMR: Methoxymethyl protons (δ ~3.3–3.5 ppm, singlet), morpholine ring protons (δ ~3.6–4.0 ppm, multiplet) .

- -NMR: Methoxymethyl carbon (δ ~56–58 ppm), morpholine carbons (δ ~45–70 ppm) .

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H] or [M+Na]).

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in drug design?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electronic properties, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can assess binding affinity to biological targets (e.g., enzymes in inflammation pathways) . Compare results with in vitro assays (e.g., COX-2 inhibition) to validate predictions .

Q. What experimental strategies resolve contradictions between theoretical and observed biological activity data?

- Methodology : If in silico models predict high activity but in vitro assays show low efficacy:

- Re-evaluate assay conditions (e.g., cell line specificity, solubility in DMSO/PBS).

- Perform metabolite profiling (LC-MS/MS) to detect degradation products.

- Use SPR (surface plasmon resonance) to measure direct target binding, ruling off-target effects .

Q. How does the methoxymethyl group influence the pharmacokinetics of morpholine derivatives?

- Methodology : Conduct ADME studies:

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic stability : Incubate with liver microsomes (human/rat), monitor via LC-MS for parent compound depletion.

- The methoxymethyl group may enhance lipophilicity (logP ~1.5–2.0), improving membrane permeability but reducing aqueous solubility .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in NMR and mass spectrometry data for this compound?

- Methodology :

- NMR impurities : Check for residual solvents (e.g., DMSO, water) or diastereomers. Use deuterated solvents and 2D NMR (COSY, HSQC) for structural confirmation .

- MS adducts : Identify sodium/potassium adducts ([M+Na] vs. [M+H]) and calibrate with internal standards (e.g., mesitylene) .

- Cross-validate with IR spectroscopy (C-O-C stretch ~1100 cm) and elemental analysis .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values. Apply ANOVA for group comparisons and assess significance (p < 0.05). For high variability, utilize replicates (n ≥ 3) and outlier tests (Grubbs’ test) .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.